molecular formula C22H25N3O3 B4398341 N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B4398341
M. Wt: 379.5 g/mol
InChI Key: KDVDYWGDCPUESY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings and an oxadiazole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Shares structural similarities with the oxadiazole ring.

    7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: Contains aromatic rings and functional groups similar to those in N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

Uniqueness

This compound is unique due to its specific combination of aromatic rings and the oxadiazole moiety, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-4-27-19-9-6-5-8-17(19)22-24-21(28-25-22)11-7-10-20(26)23-18-13-12-15(2)14-16(18)3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVDYWGDCPUESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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